Cas no 2227786-05-0 ((1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol)

(1S)-3-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol derivative characterized by its stereospecific (S)-configuration, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The presence of a 4-chloro-3-(trifluoromethyl)phenyl group enhances its lipophilicity and metabolic stability, while the primary amine and hydroxyl functionalities provide versatile reactivity for further derivatization. This compound is particularly valuable in the synthesis of bioactive molecules, including potential therapeutic agents targeting CNS disorders or inflammation. Its well-defined stereochemistry ensures high enantiomeric purity, making it suitable for rigorous research and development processes. The trifluoromethyl group further contributes to its electronic and steric properties, influencing binding affinity in drug design.
(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol structure
2227786-05-0 structure
Product name:(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
CAS No:2227786-05-0
MF:C10H11ClF3NO
MW:253.64865231514
CID:6570758
PubChem ID:165657466

(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol
    • 2227786-05-0
    • (1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
    • EN300-1939782
    • Inchi: 1S/C10H11ClF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1
    • InChI Key: BAOWZIXBPLNTGS-VIFPVBQESA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)[C@H](CCN)O

Computed Properties

  • Exact Mass: 253.0481262g/mol
  • Monoisotopic Mass: 253.0481262g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 46.2Ų

(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1939782-1.0g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
1g
$1543.0 2023-06-02
Enamine
EN300-1939782-0.25g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
0.25g
$1420.0 2023-09-17
Enamine
EN300-1939782-0.1g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
0.1g
$1357.0 2023-09-17
Enamine
EN300-1939782-2.5g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
2.5g
$3025.0 2023-09-17
Enamine
EN300-1939782-0.5g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
0.5g
$1482.0 2023-09-17
Enamine
EN300-1939782-10.0g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
10g
$6635.0 2023-06-02
Enamine
EN300-1939782-10g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
10g
$6635.0 2023-09-17
Enamine
EN300-1939782-5.0g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
5g
$4475.0 2023-06-02
Enamine
EN300-1939782-0.05g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
0.05g
$1296.0 2023-09-17
Enamine
EN300-1939782-5g
(1S)-3-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-1-ol
2227786-05-0
5g
$4475.0 2023-09-17

(1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol Related Literature

Additional information on (1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol

Introduction to (1S)-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol (CAS No. 2227786-05-0)

(1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) is a sophisticated organic compound with a unique structural framework that has garnered significant attention in the field of pharmaceutical chemistry. This compound, identified by its CAS number CAS No. 2227786-05-0, possesses a chiral center at the 1S configuration, which is a critical feature for its potential applications in drug development. The presence of multiple functional groups, including an amino group, a chloro substituent, and a trifluoromethyl group, makes this molecule a promising candidate for further exploration in medicinal chemistry.

The structural composition of (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) contributes to its distinctive chemical properties. The amino group at the 3 position and the chloro group at the 4 position on the phenyl ring introduce polarity and reactivity, which can be exploited in various synthetic pathways. Additionally, the trifluoromethyl group at the 3 position enhances lipophilicity and metabolic stability, making it an attractive moiety for drug design. These features collectively contribute to the compound's potential as a building block in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of chiral drugs due to their improved pharmacological profiles compared to their racemic counterparts. The enantiomeric purity of (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) is particularly noteworthy, as it can influence the efficacy and safety of any drug candidates derived from it. The precise stereochemistry of this compound allows for selective interactions with biological targets, which is a cornerstone of modern drug design. Researchers are exploring its potential as an intermediate in the synthesis of enantiomerically pure drugs that could offer enhanced therapeutic benefits.

The pharmaceutical industry has been actively investigating novel compounds with trifluoromethyl groups due to their ability to modulate drug properties such as bioavailability and metabolic clearance. The trifluoromethyl group in (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) not only enhances lipophilicity but also contributes to metabolic stability by resisting oxidative degradation. This characteristic makes it particularly valuable in the development of drugs that require prolonged half-lives or resistance to enzymatic degradation. Recent studies have demonstrated that compounds incorporating trifluoromethyl groups often exhibit improved pharmacokinetic profiles, making them attractive for clinical applications.

The chloro substituent at the 4 position of the phenyl ring in (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) introduces another layer of reactivity that can be leveraged in synthetic chemistry. Chloro groups are well-known for their ability to participate in various chemical transformations, including nucleophilic substitution reactions, which are widely used in drug synthesis. This reactivity allows for further functionalization of the molecule, enabling researchers to tailor its properties for specific therapeutic applications. The combination of an amino group and a chloro substituent provides multiple sites for chemical modification, making this compound a versatile scaffold for drug discovery.

The amino group at the 3 position serves as a key functional moiety that can engage in hydrogen bonding interactions with biological targets. This property is particularly important for designing drugs that require specific binding affinities and selectivity. The presence of an amino group also allows for potential salt formation, which can improve drug solubility and bioavailability. These characteristics make (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) a valuable candidate for further exploration in the development of new therapeutic agents.

In conclusion, (1S-3-amino-1-4-chloro-3-(trifluoromethyl)phenylpropan-1-ol) (CAS No. 2227786-05-0) is a structurally complex and functionally diverse compound with significant potential in pharmaceutical chemistry. Its unique combination of chiral configuration, multiple functional groups, and favorable physicochemical properties makes it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play a crucial role in the discovery and design of novel therapeutic agents that address unmet medical needs.

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